molecular formula C10H13NO B3051660 3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine CAS No. 3534-33-6

3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine

Cat. No.: B3051660
CAS No.: 3534-33-6
M. Wt: 163.22 g/mol
InChI Key: ADAZZKLMXVYOLV-UHFFFAOYSA-N
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Description

“3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine” is a chemical compound with the molecular formula C10H13NO . It has an average mass of 163.216 Da and a monoisotopic mass of 163.099716 Da .


Synthesis Analysis

The synthesis of benzoxazine derivatives, such as “this compound”, often involves the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . Another method involves the neat reaction of salicylaldehyde and benzyl amine to give an imine, which is then reduced to a 2-(aminomethyl) phenol derivative and subsequently cyclized through a reaction with various benzaldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazine core with two methyl groups attached at the 3 and 6 positions . The benzoxazine core is a heterocyclic compound that contains a benzene ring fused to an oxazine ring .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 237.1±19.0 °C at 760 mmHg, and a flash point of 68.8±23.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds . Its polar surface area is 12 Å2 .

Scientific Research Applications

Catalytic Reactions and Polymerization

The reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine with carboxylic acids and phenols as catalysts has been studied, revealing its potential in auto-accelerated curing processes. The use of sebacic acid as a catalyst in these reactions highlights its applicability in polymer chemistry, particularly in forming resins and polymers with specific properties (Dunkers & Ishida, 1999).

Vibrational Analysis and Spectroscopy

Vibrational assignments of 3-alkyl-3,4-dihydro-6-methyl-2H-1,3-benzoxazines have been achieved through infrared and Raman spectroscopy, demonstrating its utility in understanding molecular structures and interactions. This research is crucial for the development of new materials with tailored properties (Dunkers & Ishida, 1995).

Polymer Chemistry

The curing reaction of 3-aryl substituted benzoxazine has been explored, showing its significance in creating polymers with diverse properties. This investigation aids in understanding the polymerization mechanisms and developing new polymeric materials (Hayakawa et al., 2000).

Catalytic Mechanisms in Polymer Synthesis

The role of benzoxazine in the polymerization of cyanate ester has been elucidated, highlighting its importance as a catalyst in the synthesis of high-performance polymers. This research contributes to the development of new polymerization methods and materials (Li et al., 2014).

Miscellaneous Applications

Additional applications of 3,4-dihydro-1,3-2H-benzoxazines in areas beyond monomers for polybenzoxazines have been reported, including their use as luminescent materials, ligands for cations, and reducing agents for precious metal ions. This broadens the scope of potential applications for this chemical class (Wattanathana et al., 2017).

Future Directions

The future directions for research on “3,6-Dimethyl-3,4-dihydro-2h-1,3-benzoxazine” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, the synthesis of benzoxazine derivatives under microwave irradiation in solvent-free conditions has been reported , suggesting a potential avenue for more environmentally friendly synthesis methods. Additionally, the potential biological activities of benzoxazine derivatives, such as anti-inflammatory effects , could be further explored.

Properties

IUPAC Name

3,6-dimethyl-2,4-dihydro-1,3-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-3-4-10-9(5-8)6-11(2)7-12-10/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAZZKLMXVYOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292774
Record name 3,6-dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3534-33-6
Record name NSC85469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dimethyl-3,4-dihydro-2h-1,3-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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